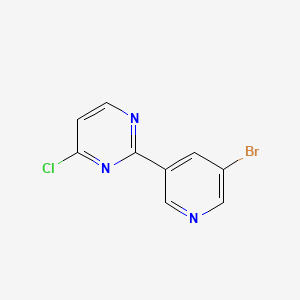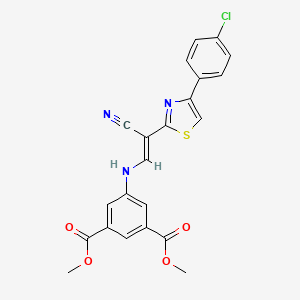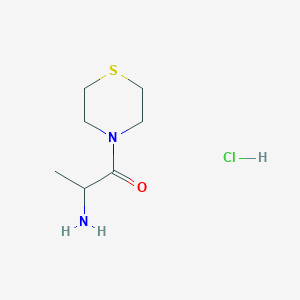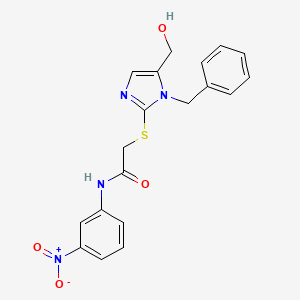![molecular formula C11H11BrN2O B2586109 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one CAS No. 1501832-57-0](/img/structure/B2586109.png)
7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is a chemical compound with the molecular weight of 267.13 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is1S/C11H11BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one” is a powder at room temperature . Its molecular weight is 267.13 .Scientific Research Applications
Synthesis and Chemical Properties
- Research has developed efficient protocols for synthesizing pyrrolo[2,3-c]quinolin-4(5H)-ones, which are structurally related to 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one. These compounds are synthesized using palladium-catalyzed cross-coupling reactions and cyclization processes, highlighting their significance in organic synthesis and potential for creating biologically active molecules (Wang et al., 2013); (Wang et al., 2014).
- Another study reported the new synthesis of related benzodiazepinones, indicating the versatility of halogenated pyrroloquinolines as precursors in complex organic synthesis, which can lead to the discovery of new pharmacophores (Kovač et al., 1981).
Potential Antitumor Activity
- A series of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives have been synthesized and evaluated for their selective antitumor agents' potential, suggesting the importance of the pyrroloquinoline core in developing new cancer therapies (Nagarapua et al., 2012).
Chemical Diversification and Biological Activities
- Research has also focused on the diversification of pyrrolo[1,2-a]quinoxalines, including methods for selective halogenation. These modifications can significantly impact the biological activity and physical properties of these compounds, making them valuable for pharmaceutical research and materials science (Le et al., 2021).
- Some newly synthesized thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives exhibited significant broad antibacterial activity against various bacterial strains and notable antifungal activity, demonstrating the potential of pyrroloquinolines in antimicrobial drug development (Abdel‐Wadood et al., 2014).
Advanced Synthetic Techniques
- Innovative synthetic techniques have been developed for creating pyrrolo[1,2-a]quinoxalines and derivatives. These include one-pot synthesis methods and reactions under specific conditions (like microwave irradiation), offering efficient pathways to complex heterocycles (Azizian et al., 2005); (Alizadeh et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h3-4,6,10H,1-2,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRSOFAQUPTDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-ethylphenyl)-2-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586029.png)


![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)
![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)
![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)
![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)




![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)